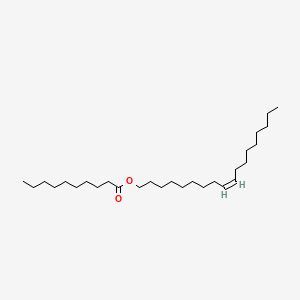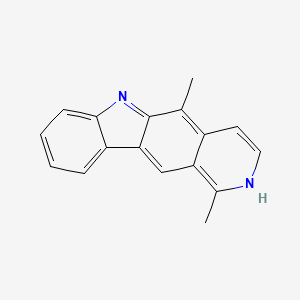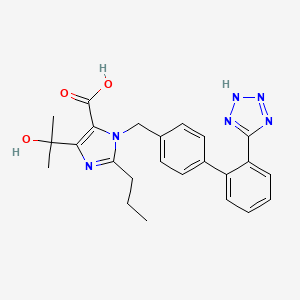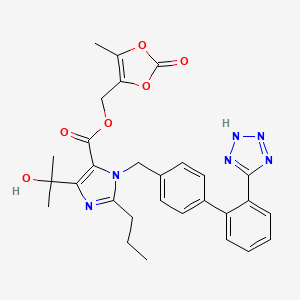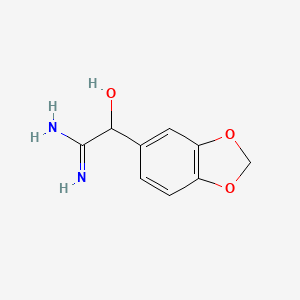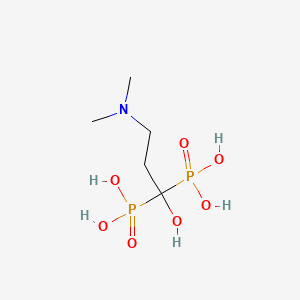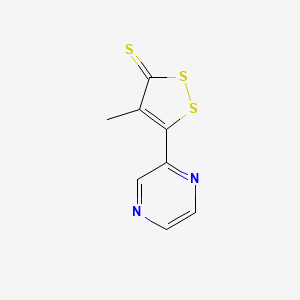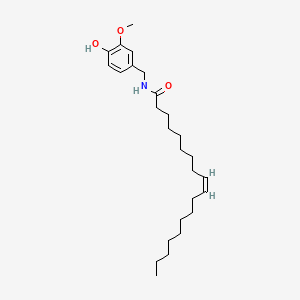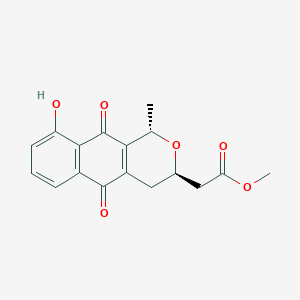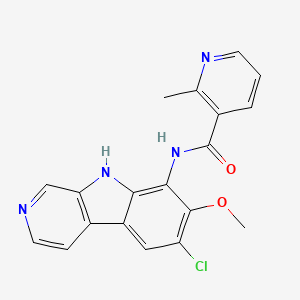
MLN120B
概述
描述
MLN120B 是一种强效且选择性的 IκB 激酶 β 亚基 (IKKβ) 抑制剂,在核因子-κB (NF-κB) 信号通路中起着至关重要的作用。该通路参与各种细胞过程,包括炎症、免疫、细胞增殖和存活。 This compound 在临床前研究中已显示出抑制多发性骨髓瘤细胞在体外和体内生长的巨大潜力 .
科学研究应用
作用机制
MLN120B 通过选择性抑制 IκB 激酶 β 亚基 (IKKβ) 来发挥其作用。这种抑制阻止了 IκBα(NF-κB 的抑制剂)的磷酸化和随后的降解。结果,NF-κB 仍保留在细胞质中,无法转移到细胞核以激活参与炎症、免疫和细胞存活的目标基因的转录。 这种作用机制使 this compound 成为一种强效的抗炎和抗癌剂 .
生化分析
Biochemical Properties
MLN120B plays a crucial role in biochemical reactions by inhibiting IκB kinase β (IKKβ), an enzyme involved in the NF-κB signaling pathway . This pathway is essential for regulating immune and inflammatory responses. This compound interacts with IKKβ by binding to its active site, thereby preventing the phosphorylation and subsequent degradation of IκBα. This inhibition leads to the suppression of NF-κB activation, which is a key factor in the proliferation and survival of multiple myeloma cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In multiple myeloma cells, this compound inhibits both baseline and tumor necrosis factor-α (TNF-α)-induced NF-κB activation . This inhibition is associated with the down-regulation of IκBα and p65 nuclear factor-κB phosphorylation . This compound triggers dose-dependent growth inhibition in multiple myeloma cell lines and enhances the cytotoxic effects of conventional chemotherapeutic agents such as doxorubicin and melphalan . Additionally, this compound inhibits constitutive interleukin-6 (IL-6) secretion by bone marrow stromal cells (BMSCs), further contributing to its anti-tumor activity .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of IKKβ, which prevents the phosphorylation and degradation of IκBα . By stabilizing IκBα, this compound effectively blocks the activation of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation . This inhibition disrupts the NF-κB signaling pathway, leading to reduced cell proliferation and increased apoptosis in multiple myeloma cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibition of NF-κB activation in both in vitro and in vivo studies . Long-term treatment with this compound results in significant growth inhibition of multiple myeloma cells and reduced IL-6 secretion by BMSCs . These effects are maintained over extended periods, indicating the compound’s potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of polyarthritis, oral administration of this compound at 12 mg/kg twice daily inhibited paw swelling in a dose-dependent manner and provided protection against arthritis-induced weight loss . Higher doses of this compound resulted in more pronounced anti-inflammatory effects, while lower doses had minimal impact . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the NF-κB signaling cascade . By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby blocking the activation of NF-κB . This inhibition affects various downstream signaling pathways, including those involved in cell survival, proliferation, and inflammation . The compound’s impact on these pathways underscores its potential as a therapeutic agent for conditions characterized by aberrant NF-κB activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit IKKβ . The compound’s ability to penetrate cellular membranes and reach its target enzyme is crucial for its therapeutic efficacy . This compound’s distribution within tissues ensures that it can exert its inhibitory effects on NF-κB activation in various cellular contexts .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with IKKβ to inhibit NF-κB activation . The compound’s localization is facilitated by its chemical structure, which allows it to effectively bind to IKKβ and prevent the phosphorylation of IκBα . This subcellular targeting is essential for this compound’s ability to modulate NF-κB signaling and exert its therapeutic effects .
准备方法
合成路线和反应条件
MLN120B 的合成涉及多个步骤,从市售原料开始 反应条件通常涉及使用有机溶剂、催化剂和试剂,如用于偶联反应的钯催化剂 .
工业生产方法
This compound 的工业生产很可能涉及优化合成路线,以提高产量和降低成本。这可能包括使用连续流动反应器、过程强化技术以及开发更高效的催化剂和试剂。 目标是生产出适合临床试验和潜在商业化的规模的 this compound .
化学反应分析
反应类型
MLN120B 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 上的官能团。
常用试剂和条件
参与 this compound 反应中常用的试剂包括:
氧化剂: 如过氧化氢或高锰酸钾。
还原剂: 如硼氢化钠或氢化铝锂。
取代试剂: 如卤代烷或卤化剂
主要产物
由这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化会导致形成具有不同官能团的氧化衍生物,而取代反应可以在分子上引入新的取代基 .
相似化合物的比较
MLN120B 在作为 IKKβ 抑制剂的选择性和效力方面是独一无二的。类似的化合物包括:
BAY 11-7082: 一种抑制 IκBα 磷酸化的 NF-κB 抑制剂。
IMD-0560: 一种新型的 IκB 激酶 β 抑制剂。
This compound 由于其对 IKKβ 的高选择性和其在多发性骨髓瘤和类风湿性关节炎的临床前模型中的有效性而脱颖而出 .
属性
IUPAC Name |
N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLRTPMNMPLHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432993 | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
783348-36-7 | |
| Record name | ML-120B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0783348367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLN-120B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 783348-36-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ML-120B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GD8S432HM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MLN120B?
A1: this compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of IKKβ. [, , , , , ] This kinase plays a crucial role in activating the NF-κB pathway, a key regulator of inflammation and cell survival.
Q2: How does this compound interact with IKKβ?
A2: this compound competitively binds to the ATP-binding site of IKKβ, effectively blocking its kinase activity. [, , ]
Q3: What are the downstream effects of this compound's inhibition of IKKβ?
A3: By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. [, , , ] This, in turn, inhibits the translocation of NF-κB into the nucleus, effectively blocking the transcription of various genes involved in inflammation, cell survival, and other cellular processes.
Q4: Can this compound affect other signaling pathways?
A4: Although primarily known for IKKβ inhibition, research suggests this compound might also influence non-NF-κB pathways, contributing to its observed effects on cell proliferation and apoptosis. [] Further investigation is needed to elucidate these interactions fully.
Q5: What is the significance of this compound's effect on the bone marrow microenvironment?
A5: this compound demonstrates significant activity in the bone marrow microenvironment, inhibiting both the constitutive and multiple myeloma cell adhesion-induced IL-6 secretion from bone marrow stromal cells (BMSCs). [, ] This finding is particularly relevant in the context of multiple myeloma, where the bone marrow microenvironment plays a crucial role in tumor cell growth and survival.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H15ClN4O2, and its molecular weight is 367 g/mol. []
Q7: What in vitro models have been used to study this compound?
A8: Researchers have utilized various in vitro models, including human multiple myeloma cell lines (e.g., MM.1S, MM.1R, RPMI 8226, U266, INA6), primary multiple myeloma cells, fibroblast-like synoviocytes, chondrocytes, and mast cells, to evaluate the effects of this compound on cell proliferation, cytokine production, and apoptosis. [, , , , , , , , , , , , , ]
Q8: What are the key findings from in vitro studies using this compound?
A9: In vitro studies show that this compound effectively inhibits TNFα-induced NF-κB activation and downstream inflammatory responses in various cell types. [, , , , ] It also shows potential in sensitizing multiple myeloma cells to conventional chemotherapeutic agents like doxorubicin and melphalan. [, ]
Q9: Which in vivo models have been used to study this compound?
A10: Preclinical research has employed murine models of multiple myeloma, rheumatoid arthritis, and acute lung injury to study the in vivo efficacy of this compound. [, , , , ]
Q10: What are the key findings from in vivo studies using this compound?
A11: In vivo studies demonstrate that this compound can suppress tumor growth in a murine xenograft model of multiple myeloma. [, ] It also exhibits therapeutic potential in models of rheumatoid arthritis, protecting against bone and cartilage destruction. [, ] Additionally, it can attenuate acute lung injury and reduce neutrophil infiltration in LPS-induced lung inflammation models. [, , ]
Q11: Has this compound been evaluated in clinical trials?
A11: While this compound has shown promising results in preclinical studies, it is crucial to note that it has not yet progressed to clinical trials. Further research is necessary to determine its safety and efficacy in humans.
Q12: What is the toxicological profile of this compound?
A14: While detailed toxicological data for this compound is not extensively discussed in the provided research, preclinical studies in mice indicate that it can cause significant B-cell depletion in the spleen and bone marrow. [, ] This finding underscores the need for further investigation into its potential side effects and safety profile.
Q13: What are the potential future directions for research on this compound?
A13: Future research could focus on:
- Optimizing its pharmacokinetic properties: Investigating strategies to enhance its stability, solubility, and bioavailability could improve its therapeutic potential. []
- Exploring combination therapies: Combining this compound with other therapeutic agents, such as conventional chemotherapy or other targeted therapies, could enhance its efficacy. [, ]
- Developing biomarkers: Identifying biomarkers that can predict response to this compound or monitor potential adverse effects would be valuable in clinical settings. []
Q14: What are the key challenges and considerations for translating this compound into clinical use?
A14: Key challenges include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)
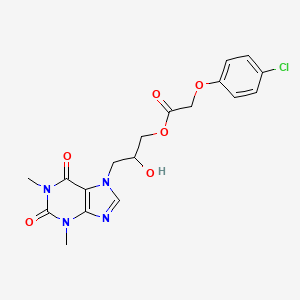
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)

